molecular formula C20H16FN3O4S B2590454 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-96-2

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No. B2590454
M. Wt: 413.42
InChI Key: YCYDFAHCWKHKKK-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide” is a derivative of thiophene 2-carboxamides . It has been synthesized as part of a series of modifications to the OSI-930 scaffold, a potent inhibitor of c-kit and VEGFR2 . The compound has shown promise in overcoming cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity .


Synthesis Analysis

The synthesis of this compound involves modifications at both the quinoline and amide domains of the OSI-930 scaffold . The specific synthesis process for this compound is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d][1,3]dioxol-5-yl group and a thiazol-2-yl group . These groups are part of the modifications made to the OSI-930 scaffold in the synthesis process .


Chemical Reactions Analysis

The compound has been screened for in vitro cytotoxicity in a panel of cancer cell lines and for VEGFR1 and VEGFR2 inhibition . It has shown inhibition of VEGFR1 with IC50 values of 2.5 and 1.9 μM, respectively .

Scientific Research Applications

Anticonvulsant and Benzodiazepine Pharmacological Effects

  • Research Context : Some 4-thiazolidinone derivatives, closely related to the queried compound, have been explored for their binding to benzodiazepine receptors and anticonvulsant pharmacophore.
  • Findings : Certain synthesized compounds demonstrated significant anticonvulsant activity. One specific compound, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, exhibited notable sedative-hypnotic activity without impairing learning and memory, mediated via benzodiazepine receptors (Faizi et al., 2017).

Antimicrobial Activity

  • Research Context : Fluorobenzamides containing thiazole and thiazolidine, which are structurally similar to the queried compound, have been synthesized and evaluated for their antimicrobial efficacy.
  • Findings : These compounds showed significant antimicrobial activity against various bacterial strains and fungi, highlighting the importance of the fluorine atom in the benzoyl group for enhancing this activity (Desai et al., 2013).

Anticancer Agents

  • Research Context : Benzothiazole acylhydrazones and related thiazolidinones, similar to the target compound, have been synthesized and investigated for their anticancer properties.
  • Findings : These compounds demonstrated cytotoxic activity against various cancer cell lines, suggesting potential as anticancer agents (Osmaniye et al., 2018).

Neuropharmacology

  • Research Context : Compounds structurally related to the queried molecule were studied for their effects on orexin receptors, which modulate feeding, arousal, stress, and drug abuse.
  • Findings : Certain compounds were found to reduce binge eating in rats, highlighting a role for orexin receptors in compulsive eating behavior (Piccoli et al., 2012).

Kinesin Spindle Protein Inhibitor

  • Research Context : Analogues of the queried compound have been identified as inhibitors of the kinesin spindle protein (KSP), showing promise as anticancer agents.
  • Findings : The identified compound exhibited excellent biochemical potency, induced cellular death in mitosis, and showed notable in vivo efficacy, supporting its potential as a cancer treatment (Theoclitou et al., 2011).

properties

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDFAHCWKHKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

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